(Z)-2-cyano-3-(4-fluorophenyl)acrylamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-2-cyano-3-(4-fluorophenyl)prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H2,13,14)/b8-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEWWPQQUQZVHI-YVMONPNESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129115-54-4 | |
| Record name | 2-CYANO-3-(4-FLUORO-PHENYL)-ACRYLAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Z 2 Cyano 3 4 Fluorophenyl Acrylamide and Its Analogues
Condensation Reactions in the Formation of the (Z)-2-Cyano-3-(4-fluorophenyl)acrylamide Core
The fundamental framework of this compound is constructed through the formation of a carbon-carbon double bond, a reaction efficiently accomplished via Knoevenagel condensation. This reaction is a cornerstone in the synthesis of α,β-unsaturated cyanoacrylamides.
Knoevenagel Condensation Pathways
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. sigmaaldrich.com In the synthesis of this compound, this involves the reaction between 4-fluorobenzaldehyde (B137897) and 2-cyanoacetamide (B1669375). aston.ac.ukunifap.br The active methylene (B1212753) group in 2-cyanoacetamide, positioned between the electron-withdrawing cyano and carbonyl groups, is readily deprotonated by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final product. wikipedia.org The reaction is typically carried out in a suitable solvent, such as ethanol (B145695), and can be promoted by various catalysts. mdpi.com
A representative Knoevenagel condensation for the synthesis of a 2-cyano-3-aryl-acrylamide is presented below:
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield (%) |
| 4-Fluorobenzaldehyde | 2-Cyanoacetamide | Triethylamine (B128534) | Ethanol | High |
| Benzaldehyde (B42025) | Ethyl Cyanoacetate | Piperidine (B6355638) | Ethanol | 90 |
This table is illustrative and based on typical conditions for Knoevenagel condensations of aromatic aldehydes with active methylene compounds.
Triethylamine-Catalyzed Approaches
Triethylamine is a commonly employed basic catalyst in Knoevenagel condensations. unifap.br Its role is to facilitate the deprotonation of the active methylene compound, in this case, 2-cyanoacetamide, to generate the nucleophilic carbanion required for the initial addition to the aldehyde. Triethylamine is favored for its efficacy in promoting the reaction and for being a relatively mild and volatile base, which simplifies the work-up procedure. researchgate.net The use of triethylamine in a suitable solvent like ethanol at reflux temperatures typically affords good to excellent yields of the desired acrylamide (B121943) derivative. ekb.eg The catalytic cycle involves the amine abstracting a proton from the active methylene group, and after the condensation, the protonated amine is regenerated.
Role of Cyanoacetamide Precursors
2-Cyanoacetamide is a crucial precursor in this synthesis, providing both the cyano and the acrylamide functionalities to the final molecule. researchgate.net The presence of the cyano group is critical as it, along with the carbonyl group, activates the methylene protons, making them sufficiently acidic to be removed by a weak base like triethylamine. researchgate.net This activation is a key requirement for the Knoevenagel condensation to proceed efficiently. Furthermore, the amide group of 2-cyanoacetamide remains intact throughout the reaction, directly forming the acrylamide moiety of the target compound. The versatility of cyanoacetamide and its derivatives makes them valuable building blocks in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. niscpr.res.in
Michael Addition Strategies for Functionalization
The α,β-unsaturated nature of the this compound core, conferred by the Knoevenagel condensation, renders it an excellent Michael acceptor. This reactivity allows for the introduction of various functional groups through the conjugate addition of nucleophiles, providing a powerful tool for the synthesis of more complex molecular architectures.
Addition of Activated Methylene Compounds
Activated methylene compounds, such as malononitrile (B47326) and ethyl cyanoacetate, can act as nucleophiles in a Michael addition reaction with this compound. researchgate.net This reaction involves the 1,4-addition of the carbanion, generated from the active methylene compound by a base, to the β-carbon of the acrylamide. This forms a new carbon-carbon bond and leads to a more functionalized acyclic intermediate. The reaction is typically catalyzed by a base, such as piperidine or sodium ethoxide, in a protic solvent like ethanol. researchgate.net
Below is a general representation of a Michael addition of an activated methylene compound to a 2-cyano-3-aryl-acrylamide derivative:
| Michael Acceptor | Michael Donor | Base | Solvent | Product |
| This compound | Ethyl Cyanoacetate | Piperidine | Ethanol | Adduct |
| (Z)-2-Arylidenebenzo[b]thiophen-3(2H)-one | Malononitrile | Piperidine | Ethanol | 2-Amino-4-aryl-3-cyano-4H-1-benzothieno[3,2-b]pyran |
This table illustrates the general conditions for Michael additions to activated alkenes. The specific product from the reaction with this compound would be the corresponding Michael adduct.
Synthesis of Substituted Pyridone Derivatives from this compound
The Michael adducts formed from the addition of activated methylene compounds to this compound are valuable intermediates for the synthesis of heterocyclic compounds, notably substituted pyridone derivatives. mdpi.com Following the initial Michael addition, an intramolecular cyclization can be induced, often under the same basic conditions or with further heating. researchgate.net For instance, the reaction of this compound with a compound like ethyl acetoacetate (B1235776) would first form a Michael adduct. This adduct can then undergo an intramolecular condensation, where the amide nitrogen attacks one of the carbonyl groups, followed by dehydration, to form a highly substituted 3-cyano-2-pyridone. chempedia.infonih.gov This strategy provides a versatile route to a variety of pyridone derivatives, which are important scaffolds in medicinal chemistry. mdpi.com
One-Pot Multicomponent Reaction Approaches
One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecules from simple starting materials in a single synthetic operation. While specific examples for the direct one-pot synthesis of this compound are not extensively detailed in the provided literature, the principles of this methodology have been applied to the synthesis of analogous heterocyclic systems incorporating the cyanoacrylamide scaffold.
A notable example is the one-pot, three-component synthesis of 4-arylpyrazolo[3,4-c]pyrazol-3(2H)-ones. arkat-usa.org This procedure involves the reaction of 2-cyano-N-methylacetamide, various aryl aldehydes, and hydrazine (B178648) hydrate (B1144303) in the presence of triethylamine (Et3N) in dimethylformamide (DMF). arkat-usa.org The proposed mechanism for this reaction begins with a Knoevenagel condensation between 2-cyano-N-methylacetamide and an aryl aldehyde to form a 2-cyano-N-methylacrylamide intermediate. arkat-usa.org This is followed by a Michael addition of hydrazine hydrate to the acrylamide intermediate, which then undergoes intramolecular cyclization to yield the final pyrazolo[3,4-c]pyrazolone product. arkat-usa.org This strategy highlights the utility of MCRs in rapidly generating molecular diversity around a core structure.
The key steps in this process are outlined below:
Knoevenagel Condensation: Formation of an electrophilic α,β-unsaturated system.
Michael Addition: Nucleophilic addition of hydrazine.
Intramolecular Cyclization: Ring formation to yield the heterocyclic product.
This approach demonstrates the potential for developing a similar one-pot strategy for the synthesis of this compound by carefully selecting the appropriate starting materials and reaction conditions.
Derivatization and Structural Modification of the this compound Framework
Derivatization of the core this compound structure is a crucial strategy for modulating its physicochemical and biological properties. By introducing various substituents, researchers can fine-tune the molecule's activity and explore its interactions with biological targets.
The introduction of aromatic and heteroaromatic rings can significantly influence the biological activity of cyanoacrylamide derivatives. A study on the synthesis of imidazopyridine derivatives as Transforming growth factor beta-activated kinase 1 (TAK1) inhibitors provides a relevant example. nih.govnih.gov In this work, various aromatic and heteroaromatic aldehydes were reacted with a cyanoacetamide precursor to generate a library of compounds. semanticscholar.org For instance, the synthesis of (R,E)-N-(1-(6-chloro-2-(4-(4-methylpiperazin-1-yl)phenyl)-3H-imidazo[4,5-b]pyridin-7-yl)pyrrolidin-3-yl)-2-cyano-3-(pyridin-2-yl)acrylamide was achieved by reacting the corresponding N-substituted cyanoacetamide with 2-pyridinecarboxaldehyde. nih.gov
The general synthetic approach involves the condensation of an N-substituted 2-cyanoacetamide with an appropriate aldehyde in the presence of a base like piperidine in a suitable solvent such as 2-propanol. semanticscholar.org This reaction, a Knoevenagel condensation, is a versatile method for forming the C=C double bond of the acrylamide. A variety of aldehydes can be used, leading to a diverse range of derivatives.
| Aldehyde Source | Resulting Moiety | Reference |
| 4-methylthiazole-2-carbaldehyde | 2-cyano-3-(4-methylthiazol-2-yl)acrylamide | nih.gov |
| 2-pyridinecarboxaldehyde | 2-cyano-3-(pyridin-2-yl)acrylamide | nih.gov |
| 4-methylpicolinaldehyde | 2-cyano-3-(4-methylpyridin-2-yl)acrylamide | nih.gov |
| 2-methylnicotinaldehyde | 2-cyano-3-(2-methylpyridin-3-yl)acrylamide | nih.gov |
| 4-methylnicotinaldehyde | 2-cyano-3-(4-methylpyridin-3-yl)acrylamide | nih.gov |
| isonicotinaldehyde | 2-cyano-3-(pyridin-4-yl)acrylamide | nih.gov |
The conjugation of the cyanoacrylamide core with amide or sulfonamide functionalities is another effective derivatization strategy. This approach can enhance the molecule's ability to form hydrogen bonds and interact with biological targets. For example, the synthesis of benzenesulfonamides incorporating cyanoacrylamide moieties has been reported to yield potent inhibitors of carbonic anhydrase isoforms IX and XII, which are associated with tumors. mdpi.com
The synthesis of these conjugates typically involves the reaction of a suitably functionalized amine with a cyanoacrylic acid derivative or the reaction of a cyanoacetamide with a sulfonamide-containing aldehyde. The resulting hybrid molecules combine the structural features of both pharmacophores, potentially leading to synergistic or novel biological activities. The acrylamide portion of these molecules can act as a Michael acceptor, allowing for potential covalent interactions with protein targets. researchgate.net
A specific and elegant example of structural modification is the synthesis of naphthoquinone-furan-2-cyanoacryloyl hybrids. nih.govmdpi.com These complex molecules are designed by combining pharmacophoric elements from different known bioactive compounds. The synthesis of these hybrids is a multi-step process. mdpi.com
The key synthetic steps are:
A Suzuki coupling reaction between 2-bromo-1,4-dimethoxynaphthalene (B104453) and 2-formylfuran-5-boronic acid to produce 5-(1,4-dimethoxynaphthalen-2-yl)furan-2-carbaldehyde. mdpi.com
The resulting aldehyde is then reacted with various cyanide derivatives (substituted cyanoacetamides) to yield the intermediate cyanoacryloyl derivatives. mdpi.com
This modular synthesis allows for the creation of a library of hybrid compounds by varying the cyanoacetamide component, enabling a thorough investigation of their structure-activity relationships. mdpi.com
The incorporation of pyrazole (B372694) and thiophene (B33073) rings into the cyanoacrylamide framework has been explored for the development of new therapeutic agents. These five-membered heterocycles are prevalent in many biologically active compounds.
A direct synthesis of a pyrazole and thiophene-containing cyanoacrylamide, specifically 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, has been reported. mdpi.comsemanticscholar.org This compound was synthesized in a high yield of 90% through the condensation of equimolar amounts of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide. mdpi.comsemanticscholar.org The reaction was carried out in boiling ethanol with piperidine as a basic catalyst for 45 minutes. mdpi.comsemanticscholar.org
Furthermore, the synthesis of pyrazole-thiophene-based amide derivatives has been achieved through various catalytic approaches. mdpi.com One such method involves the reaction of 5-bromothiophene carboxylic acid with 3-methyl-1-phenyl pyrazol-5-amine to form the corresponding amide. mdpi.com This amide can then be further functionalized, for instance, through a Suzuki-Miyaura cross-coupling reaction to introduce aryl groups. mdpi.com
| Starting Materials | Product | Yield | Reference |
| 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide | 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide | 90% | mdpi.comsemanticscholar.org |
| 5-bromothiophene carboxylic acid and 3-methyl-1-phenyl pyrazol-5-amine | 5-bromo-N-(3-methyl-1-phenylpyrazol-5-yl)thiophene-2-carboxamide | - | mdpi.com |
These synthetic routes provide access to a wide array of cyanoacrylamide derivatives bearing pyrazole and thiophene moieties, which are of significant interest for their potential pharmacological activities.
Optimization of Reaction Conditions and Yield
The optimization of reaction conditions is critical for achieving high yields and purity of the desired this compound and its analogues. Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time.
In the context of Knoevenagel condensation, which is a common method for synthesizing cyanoacrylamides, several factors can be fine-tuned. The choice of base is crucial; while piperidine is commonly used, other organic bases like triethylamine or inorganic bases can also be employed. arkat-usa.orgmdpi.com The selection of the solvent can influence reaction rates and yields. For instance, ethanol is frequently used as it is a good solvent for the reactants and allows for easy product isolation upon cooling. mdpi.com
The reaction temperature and time are also important variables. The condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide was efficiently carried out at the reflux temperature of ethanol for a relatively short duration of 45 minutes, resulting in a 90% yield. mdpi.comsemanticscholar.org In the synthesis of cationic polyacrylamide, it was observed that the reaction efficiency increased with temperature up to a certain point (61 °C), after which it decreased. mdpi.com This suggests that an optimal temperature exists for maximizing the reaction rate while minimizing side reactions or degradation.
The following table summarizes the impact of various reaction parameters on the synthesis of cyanoacrylamides and related compounds:
| Parameter | Effect on Reaction | Example | Reference |
| Catalyst | Influences reaction rate and mechanism. | Piperidine is an effective basic catalyst for Knoevenagel condensation. | mdpi.com |
| Solvent | Affects solubility of reactants and can influence reaction pathway. | Ethanol is a common solvent, allowing for high yields and easy product isolation. | mdpi.com |
| Temperature | Impacts reaction rate; an optimal temperature often exists. | Increasing temperature from 55 to 61 °C increased reaction efficiency for polyacrylamide synthesis. | mdpi.com |
| Reaction Time | A shorter reaction time is desirable for efficiency. | A 45-minute reflux was sufficient for high-yield synthesis of a pyrazole-thiophene cyanoacrylamide. | mdpi.com |
| Stirring Speed | Can affect mass transfer and reaction rate in heterogeneous systems. | A stirring speed of 2000-2600 rpm led to a slow increase in conversion for polyacrylamide synthesis. | mdpi.com |
Systematic optimization of these conditions is essential for the development of efficient, scalable, and cost-effective synthetic processes for this compound and its derivatives.
Advanced Structural Characterization and Spectroscopic Analysis
Spectroscopic Techniques for Elucidating Molecular Architecture
Spectroscopic analysis is fundamental to confirming the identity and purity of (Z)-2-cyano-3-(4-fluorophenyl)acrylamide, offering detailed insights into its electronic and vibrational states.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. For derivatives of 2-cyanoacrylamide, both ¹H and ¹³C NMR have been employed to confirm their structures. nih.govrsc.orgmdpi.com
In the ¹H NMR spectrum of related 2-cyano-3-phenylacrylamide (B1607073) compounds, the vinylic proton typically appears as a singlet at a downfield chemical shift, for instance around 8.34 ppm. rsc.org Protons of the amide group (NH₂) can be observed as broad singlets. rsc.org Aromatic protons on the phenyl ring exhibit characteristic splitting patterns, such as doublets, depending on their substitution. rsc.org
The ¹³C NMR spectrum provides information on the carbon framework. Key resonances for similar acrylamide (B121943) structures include the carbonyl carbon (C=O) of the amide at approximately 162.2 ppm and the nitrile carbon (C≡N) around 116.9 ppm. rsc.org The carbons of the phenyl ring and the double bond also show distinct signals that are consistent with the proposed structure. rsc.orgmdpi.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectra of analogous 2-cyanoacrylamide derivatives exhibit characteristic absorption bands that confirm their molecular structure. rsc.orgevitachem.com
Key vibrational frequencies observed in the spectra of similar compounds include:
N-H stretching: The amide group (NH₂) typically shows stretching vibrations in the region of 3455-3154 cm⁻¹. rsc.org
C≡N stretching: A sharp and intense absorption band corresponding to the nitrile group is observed around 2212 cm⁻¹. rsc.org
C=O stretching: The carbonyl group of the amide function gives rise to a strong absorption peak at approximately 1703 cm⁻¹. rsc.org
C=C stretching: The stretching vibration of the carbon-carbon double bond in the acrylamide backbone is also identifiable. sapub.org
The presence of these characteristic peaks provides definitive evidence for the key functional groups within the molecule.
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. In the analysis of related 2-cyano-N-(4-phenylthiazol-2-yl)acetamide derivatives, the mass spectrum showed a molecular ion peak corresponding to its molecular formula, confirming the compound's identity. researchgate.net High-resolution mass spectrometry (HRMS) has been used to determine the precise mass of 2-cyanoacrylamide derivatives, further validating their elemental composition. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates chemical mixtures and identifies the components at a molecular level. While direct GC-MS analysis of acrylamides can be challenging due to their polarity and potential for thermal degradation, derivatization techniques can be employed. gcms.cz For instance, bromination or silylation of acrylamide can produce derivatives that are more amenable to GC-MS analysis, yielding characteristic mass spectra that aid in identification and quantification. gcms.czchem-agilent.com Electron impact (EI) mass spectra of acrylamide itself reveal low mass fragments, while positive chemical ionization (PCI) can provide more selective ionization, which is beneficial for analysis in complex matrices. chem-agilent.com
Single-Crystal X-ray Diffraction Analysis
For example, the analysis of (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino)acrylate revealed that it crystallizes in the monoclinic system with the space group P2₁/c. researchgate.net Such studies provide unambiguous proof of the molecular structure and its stereochemistry.
Conformational Analysis and Molecular Packing
The X-ray crystal structure of a molecule like this compound allows for a detailed conformational analysis. In related structures, the molecule is often found to be nearly planar. researchgate.net The crystal packing, or how the individual molecules arrange themselves in the solid state, is dictated by a variety of intermolecular forces. researchgate.net In the case of similar acrylamide derivatives, the molecular conformation is often stabilized by intramolecular hydrogen bonds. nih.govnih.gov The arrangement of molecules in the crystal lattice is then governed by intermolecular hydrogen bonds and other non-covalent interactions, leading to the formation of a stable three-dimensional network. researchgate.netnih.gov
Cooperative Non-Covalent Interactions
Data Tables
Table 1: Key IR Absorption Bands for Functional Groups in 2-Cyanoacrylamide Derivatives
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
| Amide (N-H) | Stretching | 3455-3154 | rsc.org |
| Nitrile (C≡N) | Stretching | 2212 | rsc.org |
| Carbonyl (C=O) | Stretching | 1703 | rsc.org |
Table 2: Representative ¹³C NMR Chemical Shifts for 2-Cyano-3-phenylacrylamide Derivatives
| Carbon Atom | Approximate Chemical Shift (ppm) | Reference |
| Carbonyl (C=O) | 162.2 | rsc.org |
| Nitrile (C≡N) | 116.9 | rsc.org |
Elemental Composition Verification
Verifying the elemental composition of a synthesized compound is a fundamental step to confirm its identity and purity. For this compound, this is typically achieved through elemental analysis, a process that determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined values are then compared against the theoretical percentages calculated from the compound's molecular formula, C₁₀H₇FN₂O.
The theoretical composition is calculated based on the atomic masses of the constituent elements and the molecular weight of the compound (190.18 g/mol ). Any significant deviation between the experimental and theoretical values would indicate the presence of impurities or an incorrect structural assignment. While specific experimental data for this compound is not detailed in the surveyed literature, the standard procedure involves combusting a small, precise amount of the substance and quantifying the resultant combustion products (CO₂, H₂O, and N₂). This analytical technique is routinely used to confirm the structures of newly synthesized cyanoacrylamide derivatives. researchgate.netresearchgate.net
The calculated theoretical elemental percentages for this compound serve as the benchmark for this verification.
Table 1. Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 10 | 120.11 | 63.16% |
| Hydrogen | H | 1.008 | 7 | 7.056 | 3.71% |
| Fluorine | F | 18.998 | 1 | 18.998 | 9.99% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 14.73% |
| Oxygen | O | 15.999 | 1 | 15.999 | 8.41% |
| Total | | | | 190.177 | 100.00% |
Computational and Theoretical Studies on this compound Remain Elusive
Studies on analogous compounds, such as other (E)-2-cyano-3-(substituted phenyl)acrylamide derivatives, have utilized computational methods to explore their electronic properties and reactivity. These investigations often employ Density Functional Theory (DFT) to understand molecular structures, Frontier Molecular Orbital (FMO) analysis to predict reaction pathways, and calculations of HOMO-LUMO energy gaps to assess chemical stability. However, this body of research does not provide the specific data required for a detailed analysis of the this compound isomer.
The lack of specific research on this compound means that key theoretical data, including its precise electronic structure, reactivity descriptors, and behavior in simulated environments like adsorption studies using Monte Carlo methods, remains uncharacterized in the public domain. Consequently, a detailed article adhering to the requested scientific outline cannot be generated at this time. Further experimental and computational research would be necessary to elucidate the specific chemical and physical properties of this compound.
Computational and Theoretical Chemistry Studies
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as (Z)-2-cyano-3-(4-fluorophenyl)acrylamide, and a macromolecular target, typically a protein. These methods provide insights into the binding mode, affinity, and specificity of the ligand, which is crucial for understanding its potential biological activity and for the rational design of new therapeutic agents. For the class of 2-cyanoacrylamide compounds, these simulations help elucidate how structural features influence interactions with various biological targets.
Ligand-Protein Interaction Profiling
Ligand-protein interaction profiling for derivatives of 2-cyanoacrylamide has revealed several key interaction patterns. The 2-cyanoacrylamide moiety is recognized as a Michael acceptor, making it capable of forming covalent bonds, often reversible, with nucleophilic residues like cysteine within a protein's binding site. nih.govsemanticscholar.org This covalent interaction can lead to potent and sustained inhibition of the target protein.
Molecular docking studies on related phenylacrylonitrile compounds have identified potential interactions with the Aryl Hydrocarbon Receptor (AhR), a transcription factor implicated in cancer. nih.gov Simulations suggest that the ligand binds within the receptor's pocket, stabilized by a network of non-covalent interactions. For other related acrylamides, docking has been used to probe interactions with inflammatory targets and anti-apoptotic proteins. researchgate.netnih.gov
Key interactions often observed in simulations with this class of compounds include:
Hydrogen Bonding: The amide and cyano groups are potential hydrogen bond donors and acceptors, interacting with polar amino acid residues in the target's active site.
Hydrophobic Interactions: The 4-fluorophenyl ring can engage in hydrophobic and aromatic (π-π stacking) interactions with nonpolar residues.
Covalent Bonding: The electrophilic nature of the acrylamide (B121943) scaffold allows for potential covalent bond formation with cysteine residues, a mechanism explored for targets like Transforming growth factor beta-activated kinase 1 (TAK1). nih.govsemanticscholar.org
Investigation of Binding Affinities and Molecular Recognition
Docking simulations calculate a "binding score" or "binding free energy," which estimates the affinity of the ligand for the protein. A lower binding energy value typically indicates a more stable and favorable interaction. These calculations allow researchers to compare the potential efficacy of different structural analogs and to prioritize compounds for synthesis and experimental testing.
For instance, in silico studies of a similar compound, (E)-2-cyano-N,3-diphenylacrylamide, against various inflammatory targets showed favorable binding energies, particularly with targets like LT-A4-H, PDE4B, and iNOS. nih.gov This process of molecular recognition is governed by the complementarity of shape and electrostatic properties between the ligand and the protein's binding pocket. The specific orientation, or "pose," of the ligand that achieves the most favorable interactions determines the molecular recognition profile.
| Interaction Type | Potential Interacting Groups on Ligand | Potential Interacting Amino Acids | Significance |
|---|---|---|---|
| Hydrogen Bonding | Amide (-CONH2), Cyano (-CN) | Serine, Threonine, Aspartate, Glutamate | Stabilizes ligand in the binding pocket. |
| Hydrophobic/Aromatic | 4-Fluorophenyl Ring | Phenylalanine, Tyrosine, Tryptophan, Leucine | Contributes to binding affinity and specificity. |
| Covalent Bonding | Acrylamide Double Bond | Cysteine | Can lead to irreversible or reversible inhibition. |
Identification of Potential Biological Targets
A significant application of molecular docking is the identification of potential biological targets for a compound of interest. By screening a compound against a panel of known protein structures, researchers can generate hypotheses about its mechanism of action. For the broader class of 2-cyanoacrylamides, computational studies have suggested several potential targets.
| Potential Biological Target | Associated Disease/Process | Rationale from Related Compounds |
|---|---|---|
| Aryl Hydrocarbon Receptor (AhR) | Cancer, Immune Regulation | Structurally similar 2-phenylacrylonitriles show activity via the AhR pathway. nih.gov |
| Deubiquitinase (DUB) Enzymes | Infectious Disease, Inflammation | Libraries of 2-cyano-3-acrylamide inhibitors have been tested for anti-infective activity by targeting DUBs. nih.gov |
| TAK1 Kinase | Cancer, Inflammatory Disease | The 2-cyanoacrylamide moiety is a key feature in novel reversible covalent inhibitors of TAK1. nih.govsemanticscholar.org |
| STAT Proteins | Cancer (Breast) | Docking was used to study the binding of cyanoacrylamide derivatives to the active site of STAT1. colab.ws |
| Anti-apoptotic Proteins | Cancer (Colon) | A cyanoacrylamide derivative showed strong binding affinity to anti-apoptotic protein domains in simulation studies. researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov By quantifying structural features using molecular descriptors, QSAR models can predict the activity of new, unsynthesized compounds, thereby guiding drug discovery efforts.
Development of Predictive Cytotoxicity Models
For compounds related to this compound, QSAR modeling has been successfully employed to generate predictive models for cytotoxicity against cancer cell lines. nih.gov In one study focusing on a series of 2-phenylacrylonitriles, a QSAR model was developed to predict the growth inhibition (GI50) against the MCF-7 human breast cancer cell line. nih.gov
The development process involves:
Assembling a dataset of compounds with experimentally measured cytotoxicity values.
Calculating a large number of molecular descriptors for each compound.
Using statistical methods to select the most relevant descriptors and build a regression model.
Validating the model to ensure its predictive power.
Such models are valuable for screening virtual libraries of compounds and prioritizing those with the highest predicted potency for synthesis, saving significant time and resources. nih.gov
Correlation of Molecular Descriptors with Biological Outcomes
The core of a QSAR model is the correlation of molecular descriptors with biological outcomes like cytotoxicity. nih.gov Molecular descriptors are numerical values that encode different aspects of a molecule's structure, including its topology, geometry, and electronic properties.
A study on 2-phenylacrylonitriles used topology-based descriptors, which describe features of the molecular structure and connectivity. nih.gov After calculating over 1600 descriptors for a set of 80 compounds, statistical filtering and modeling resulted in a final equation that used seven key descriptors to predict cytotoxicity. nih.gov This final model provided important structure-activity information, helping to explain how specific structural features contribute to the observed biological activity. This information is critical for the rational design of new structures with improved potency. nih.gov
| Descriptor Category | Examples | Information Encoded |
|---|---|---|
| Topological | Molecular Connectivity Indices, Kappa Shape Indices | Atom connectivity, molecular size, shape, and branching. |
| Electronic | Partial Charges, Dipole Moment | Distribution of electrons and polarity. |
| Physicochemical | LogP, Molar Refractivity, Polar Surface Area (TPSA) | Lipophilicity, molecular volume, and polarity related to transport properties. |
| Constitutional | Molecular Weight, Atom Counts | Basic composition and size of the molecule. |
In Silico ADMET Studies (Absorption, Distribution, Metabolism, Excretion, Toxicity - limited to academic scope)
A comprehensive search of scientific literature and chemical databases reveals a notable absence of specific in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies focused exclusively on This compound . While computational methods are widely used to predict the pharmacokinetic and toxicological properties of novel compounds in early-stage drug discovery, it appears that this particular molecule has not been the subject of published, in-depth ADMET profiling.
Generally, such computational studies for analogous compounds involve the use of various software and web-based platforms (like SwissADME, pkCSM, Toxtree, etc.) to predict a range of physicochemical and pharmacokinetic parameters. These predictions are based on the molecule's structure and are correlated with extensive databases of known chemical properties.
For a hypothetical compound like This compound , a typical in silico ADMET analysis would likely investigate parameters such as those listed in the tables below. It is crucial to emphasize that the following data are representative examples of the types of parameters evaluated in such studies and are not actual predicted data for the compound , due to the lack of available research.
Table 4.5.1: Representative Physicochemical and Lipophilicity Predictions (Note: Data is illustrative and not based on actual studies of the specific compound)
| Parameter | Predicted Value | Acceptable Range/Interpretation |
|---|---|---|
| Molecular Weight | - | < 500 g/mol (Lipinski's Rule) |
| LogP (Octanol/Water Partition Coefficient) | - | < 5 (Lipinski's Rule) |
| Hydrogen Bond Donors | - | < 5 (Lipinski's Rule) |
| Hydrogen Bond Acceptors | - | < 10 (Lipinski's Rule) |
| Molar Refractivity | - | 40-130 |
| Topological Polar Surface Area (TPSA) | - | < 140 Ų |
Table 4.5.2: Representative Pharmacokinetic Predictions (ADME) (Note: Data is illustrative and not based on actual studies of the specific compound)
| Parameter | Predicted Outcome | Interpretation |
|---|---|---|
| Absorption | ||
| Gastrointestinal (GI) Absorption | - | High/Low |
| Blood-Brain Barrier (BBB) Permeant | - | Yes/No |
| P-glycoprotein (P-gp) Substrate | - | Yes/No |
| Distribution | ||
| Volume of Distribution (VDss) | - | High/Low |
| Fraction Unbound in Plasma (Fu) | - | Value (0-1) |
| Metabolism | ||
| Cytochrome P450 (CYP) Inhibition | - | Inhibitor/Non-inhibitor of specific isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) |
| Excretion | ||
| Total Clearance | - | log(ml/min/kg) |
| Renal OCT2 Substrate | - | Yes/No |
Table 4.5.3: Representative Toxicity Predictions (Note: Data is illustrative and not based on actual studies of the specific compound)
| Toxicity Endpoint | Predicted Risk | Interpretation |
|---|---|---|
| AMES Toxicity | - | Mutagenic/Non-mutagenic |
| Hepatotoxicity | - | Yes/No |
| Skin Sensitization | - | Yes/No |
| hERG I Inhibition | - | Yes/No (Cardiotoxicity risk) |
| Carcinogenicity | - | Yes/No |
The research findings for such a study would typically involve a detailed discussion of these parameters. For instance, the lipophilicity (LogP) and water solubility would be analyzed to predict oral bioavailability. The potential for the compound to cross the blood-brain barrier would be a critical point of discussion, depending on the intended therapeutic target. Metabolic stability and potential for drug-drug interactions would be inferred from the predictions of CYP enzyme inhibition. Finally, various toxicity endpoints would be assessed to identify any potential liabilities at an early stage.
Investigation of Biological Activities and Underlying Mechanisms
Anticancer and Cytotoxic Activities
The primary focus of the research into the biological effects of (Z)-2-cyano-3-(4-fluorophenyl)acrylamide has been its potential to inhibit the growth of and induce death in cancer cells. These investigations have spanned a range of human cancer cell lines, revealing a spectrum of activity and offering insights into its mode of action.
Studies on various acrylamide (B121943) derivatives have demonstrated cytotoxic activity against human breast cancer cell lines, including MCF-7 and T-47D. For instance, certain novel series of acrylamide derivatives have shown the ability to inhibit the proliferation of these cells. However, specific data detailing the cytotoxic efficacy, such as IC50 values, of this compound against MCF-7 and T-47D cell lines are not extensively detailed in the currently available literature. Further focused research is required to quantify its specific activity against these particular breast cancer cell lines.
A crucial aspect of anticancer activity is the ability to induce programmed cell death, or apoptosis, in cancer cells. Investigations into novel cyanoacrylamide derivatives have shown that these compounds can indeed trigger apoptosis. For instance, in studies involving MCF-7 breast cancer cells, certain cyanoacrylamide derivatives were found to induce apoptosis. The general mechanism of apoptosis induction by related compounds often involves the activation of specific cellular pathways that lead to cell death. However, detailed studies confirming and elucidating the specific apoptotic-inducing capabilities of this compound are limited.
The anticancer effects of chemical compounds are often rooted in their ability to modulate the expression of genes that control cell cycle and apoptosis. Research on some novel cyanoacrylamide derivatives has indicated a potential to influence key regulatory genes. For example, in MCF-7 cells, certain derivatives have been observed to upregulate the expression of the tumor suppressor gene p53 and downregulate the anti-apoptotic gene Bcl2. The modulation of these genes is a critical step in promoting apoptosis. Information regarding the specific effects of this compound on the expression of other important genes such as the pro-apoptotic BAX, death receptors DR4 and DR5, the inflammatory cytokine IL-8, and the cell cycle regulator CDK4 has not been specifically reported.
Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. The activation of these enzymes is a hallmark of apoptotic cell death. Studies on certain novel cyanoacrylamide derivatives have demonstrated the ability to activate effector caspases, such as Caspase-3, in breast cancer cells. This activation leads to the cleavage of various cellular substrates, ultimately resulting in the dismantling of the cell. While this provides a mechanistic link to apoptosis for the broader class of cyanoacrylamides, specific studies confirming the role of this compound in activating caspases are not yet available.
The generation of reactive oxygen species (ROS) is another mechanism through which some anticancer agents exert their cytotoxic effects. An excess of ROS can lead to oxidative stress, damaging cellular components and triggering apoptosis. While the role of ROS in the therapeutic efficacy of various anticancer compounds is well-established, there is currently a lack of specific research data demonstrating that this compound induces the generation of ROS in cancer cells.
Enzyme Inhibition Studies
Tyrosinase Inhibitory Activity and Melanogenesis Suppression
Research into the biological effects of acrylamide derivatives has identified certain analogs as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) synthesis. While specific studies on the (Z)-isomer of 2-cyano-3-(4-fluorophenyl)acrylamide are not prominently available, investigations into structurally related (E)-2-cyano-3-(substituted phenyl)acrylamide (CPA) derivatives have demonstrated significant activity.
These CPA analogs, which feature a linear β-phenyl-α,β-unsaturated carbonyl scaffold, have been shown to exert inhibitory effects on mushroom tyrosinase. One particular analog, CPA2, was found to significantly suppress both tyrosinase activity and melanogenesis in B16F10 melanoma cells in a dose-dependent manner. At a concentration of 25μM, the tyrosinase inhibitory activity of this analog was comparable to that of kojic acid, a well-established tyrosinase inhibitor, and it did not exhibit cytotoxic effects. Docking simulations suggest that these compounds may bind directly to the active site of mushroom tyrosinase. These findings indicate that the linear β-phenyl-α,β-unsaturated carbonyl scaffold is a promising structure for the development of potent tyrosinase inhibitors for conditions associated with hyperpigmentation.
NAD(P)H:quinone oxidoreductase 1 (NQO1) Induction
Specific studies detailing the induction of NAD(P)H:quinone oxidoreductase 1 (NQO1) by this compound are not available in the reviewed literature. NQO1 is a crucial cytoprotective enzyme that is regulated by the Keap1/Nrf2/ARE pathway, and its induction is a key strategy for cellular defense against oxidative and electrophilic stress. While certain compounds containing a cyano enone structure are known to be potent inducers of NQO1, direct evidence for this activity by this compound has not been identified.
Investigation of Molecular Targets and Signaling Pathways
Aryl Hydrocarbon Receptor (AhR) Pathway Modulation
There is no specific information available from the conducted research regarding the modulation of the Aryl Hydrocarbon Receptor (AhR) pathway by this compound. The AhR is a ligand-activated transcription factor that plays a significant role in regulating genes involved in xenobiotic metabolism and immune responses. Its modulation can lead to a variety of cellular effects, but the interaction of this specific compound with the AhR pathway has not been documented in the available literature.
Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition
The inhibitory effect of this compound on the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway has not been specifically reported in the available scientific literature. STAT3 is a critical transcription factor involved in cell proliferation, survival, and differentiation, and its persistent activation is a hallmark of many cancers, making it an important therapeutic target. While various inhibitors of the STAT3 pathway have been developed, the activity of this compound in this context remains uncharacterized.
Interaction with Anti-Apoptotic Proteins
Specific data on the interaction between this compound and anti-apoptotic proteins such as Bcl-2 and Mcl-1 is not present in the reviewed literature. Anti-apoptotic proteins are crucial for cell survival, and their inhibition is a key strategy in cancer therapy. While some 2-cyanoacrylamide derivatives have been investigated for their roles in inducing apoptosis, the direct interaction of this compound with specific anti-apoptotic BCL-2 family members has not been documented.
Structure-Activity Relationship (SAR) Derivations
The biological efficacy of 2-cyano-3-phenylacrylamide (B1607073) derivatives, including the specific compound this compound, is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies are crucial in elucidating the specific chemical features that govern the potency and selectivity of these compounds. These investigations typically involve systematic modifications of the parent molecule and assessment of the resulting changes in biological activity. Key areas of exploration include the nature and position of substituents on the phenyl ring and the stereochemistry of the acrylamide backbone.
The substitution pattern on the phenyl ring of the 2-cyano-3-phenylacrylamide scaffold plays a pivotal role in determining biological potency across various therapeutic targets. Research has shown that both the electronic properties (electron-donating or electron-withdrawing) and the steric bulk of the substituents can significantly influence activity.
In the context of Transforming growth factor beta-activated kinase 1 (TAK1) inhibition, a SAR study was conducted to optimize the R group on the 2-cyanoacrylamide moiety. nih.govtandfonline.com A derivative with a simple phenyl group showed a half-maximal inhibitory concentration (IC₅₀) of 385 nM. nih.govtandfonline.com The introduction of heterocyclic rings, such as a 4-methylthiazolyl group, led to the highest potency among compounds with five-membered heterocycles. nih.govtandfonline.com Further modifications, including the addition of a methyl group to a pyridine (B92270) ring, as in 2-cyano-3-(6-methylpyridin-2-yl)acrylamide, resulted in a highly potent TAK1 inhibitor with an IC₅₀ of 27 nM. tandfonline.comnih.gov
Similarly, in the pursuit of tyrosinase inhibitors for treating hyperpigmentation, various (E)-2-cyano-3-(substituted phenyl)acrylamide analogs were synthesized. nih.gov These compounds, featuring a linear β-phenyl-α,β-unsaturated carbonyl scaffold, demonstrated significant inhibitory activity against mushroom tyrosinase. nih.gov One analog, CPA2, showed promise as a potential candidate for treating diseases associated with hyperpigmentation. nih.gov
Furthermore, the anticancer potential of this scaffold has been explored. A series of caffeic acid amide derivatives, specifically 2-cyano-(3-substituted phenyl)acrylamides, were synthesized and tested against several human cancer cell lines. researchgate.net One compound in particular exhibited significant inhibitory activities against human gastric carcinoma (BGC-823), human nasopharyngeal carcinoma (KB), and human hepatoma (BEL-7402) cell lines, with IC₅₀ values of 5.6 µg/mL, 13.1 µg/mL, and 12.5 µg/mL, respectively. researchgate.net
The following table summarizes the impact of various substituents on the biological potency of 2-cyano-3-phenylacrylamide derivatives against different targets.
| Scaffold | Substituent (R) | Target | Activity (IC₅₀) |
| (R,E)-N-(...)-2-cyano-3-(R )-acrylamide | Phenyl | TAK1 | 385 nM nih.govtandfonline.com |
| (R,E)-N-(...)-2-cyano-3-(R )-acrylamide | 4-Methylthiazolyl | TAK1 | Potent nih.govtandfonline.com |
| (R,E)-N-(...)-2-cyano-3-(R )-acrylamide | 6-Methylpyridin-2-yl | TAK1 | 27 nM tandfonline.comnih.gov |
| (E)-2-Cyano-3-(R )-acrylamide | Substituted Phenyl (CPA2) | Tyrosinase | Significant Inhibition nih.gov |
| N-(...)-2-cyano-3-(R )-acrylamide | 3,4-dihydroxy-phenyl | BGC-823 Cancer Cell Line | 5.6 µg/mL researchgate.net |
| N-(...)-2-cyano-3-(R )-acrylamide | 3,4-dihydroxy-phenyl | KB Cancer Cell Line | 13.1 µg/mL researchgate.net |
| N-(...)-2-cyano-3-(R )-acrylamide | 3,4-dihydroxy-phenyl | BEL-7402 Cancer Cell Line | 12.5 µg/mL researchgate.net |
This table is interactive. Click on headers to sort.
The geometry of the double bond in the acrylamide structure, which can exist as either the (E) (trans) or (Z) (cis) isomer, is a critical determinant of biological activity. The spatial arrangement of the phenyl ring and the cyanoacrylamide group affects how the molecule fits into the binding site of its biological target.
In many studies involving 2-cyano-3-phenylacrylamide derivatives, the (E)-isomer is reported as the more biologically active and thermodynamically stable configuration. nih.govresearchgate.net For instance, the synthesis of caffeic acid amide derivatives via Knoevenagel condensation predominantly yields the (E)-isomer, a finding that was confirmed by X-ray diffraction analysis for one of the compounds. researchgate.net Similarly, studies on tyrosinase inhibitors focused on the (E)-2-cyano-3-(substituted phenyl)acrylamide analogs. nih.gov The stereoselective synthesis of novel (E)-2-cyano-3-(het)arylacrylamides has been reported to produce high yields, indicating the favorability of this isomer. bohrium.com This preference suggests that the specific three-dimensional structure of the (E)-isomer is essential for optimal interaction with the active site of target proteins, such as kinases and enzymes. nih.govnih.gov
Studies on Other Biological Activities
Beyond their roles as kinase inhibitors and anticancer agents, derivatives of the cyanoacrylamide and cinnamamide (B152044) scaffolds have been investigated for a range of other biological functions, including insecticidal and antibiotic-potentiating activities.
Certain cyanoacrylamide derivatives have demonstrated significant potential as insecticides. Research has shown that these compounds can be effective against various agricultural pests.
For example, 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and its cyclized form, 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide, were evaluated for their insecticidal activity against the cowpea aphid, Aphis craccivora. periodikos.com.br Both compounds showed notable toxicity to the nymphs and adults of this pest. periodikos.com.br The acetamide (B32628) derivative, in particular, was highly effective, with a median lethal concentration (LC₅₀) of 0.041 ppm against nymphs and 0.142 ppm against adults after 48 hours of treatment. periodikos.com.br Additionally, arylidene derivatives that contain an acrylamide structure have been reported to possess insecticidal activity against the second instar larvae of the cotton leafworm, Spodoptera littoralis. eg.net
The insecticidal efficacy of these related cyanoacrylamide derivatives against the cowpea aphid is detailed in the table below.
| Compound | Life Stage | LC₅₀ (24h) | LC₅₀ (48h) |
| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Nymphs | 0.192 ppm periodikos.com.br | 0.041 ppm periodikos.com.br |
| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Adults | 1.233 ppm periodikos.com.br | 0.142 ppm periodikos.com.br |
| 3-Amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | Nymphs | 0.841 ppm periodikos.com.br | 0.095 ppm periodikos.com.br |
| 3-Amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | Adults | 2.949 ppm periodikos.com.br | 0.270 ppm periodikos.com.br |
This table is interactive. Click on headers to sort.
A significant challenge in modern medicine is the rise of antibiotic-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Cinnamamides, which are structurally analogous to 2-cyano-3-phenylacrylamides, have emerged as a promising class of compounds that can potentiate the activity of existing antibiotics, effectively reversing resistance. nih.gov
These compounds interfere with the biochemical pathways that MRSA uses to induce resistance when challenged with β-lactam antibiotics. nih.gov A study involving the synthesis and screening of 50 cinnamamide analogues found that several of these compounds could dramatically enhance the antibacterial activity of oxacillin (B1211168) against an MRSA strain. nih.gov Seven of the synthesized compounds were particularly effective, lowering the minimum inhibitory concentration (MIC) of oxacillin by as much as 64- to 128-fold. nih.govresearchgate.net This potentiation restores the susceptibility of the resistant bacteria to conventional antibiotics. nih.gov The structure-activity relationship studies revealed that modifications at various sites on the cinnamamide scaffold were critical for this potentiating activity. researchgate.net
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Routes for (Z)-2-Cyano-3-(4-fluorophenyl)acrylamide
The conventional synthesis of 2-cyano-3-arylacrylamide derivatives typically involves the Knoevenagel condensation. This reaction joins an aldehyde (in this case, 4-fluorobenzaldehyde) with a compound containing an active methylene (B1212753) group, such as 2-cyanoacetamide (B1669375), usually in the presence of a basic catalyst. mdpi.comchemspider.comresearchgate.net While effective, this method can present challenges related to reaction times, solvent use, and purification.
Future research is focused on developing more efficient, sustainable, and versatile synthetic methodologies. These emerging strategies aim to improve yield, reduce environmental impact, and allow for easier modification of the core structure.
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Description | Potential Advantages | Research Focus |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to rapidly heat the reaction mixture. | Dramatically reduced reaction times, often improved yields, and enhanced reaction control. | Optimization of reaction conditions (power, temperature, time) for stereoselective synthesis of the (Z)-isomer. |
| Biocatalysis | Employs enzymes, such as nitrile hydratase, to catalyze specific steps of the synthesis. researchgate.net | High stereoselectivity, mild reaction conditions (aqueous media, ambient temperature), and reduced environmental footprint. researchgate.net | Identifying and engineering enzymes for efficient synthesis of the target compound. |
| Flow Chemistry | Reactions are performed in a continuously flowing stream within a reactor. | Precise control over reaction parameters, improved safety for handling reactive intermediates, and potential for automated, scalable production. | Development of stable and efficient flow reactor setups for the Knoevenagel condensation and subsequent modifications. |
| Catalyst Development | Focuses on new catalysts, such as ionic liquids or novel solid-supported bases, for the Knoevenagel condensation. scielo.org.mxresearchgate.net | Increased catalyst efficiency, easier separation and recycling of the catalyst, and potentially higher selectivity for the (Z)-isomer. scielo.org.mxresearchgate.net | Designing catalysts that favor the desired stereoisomer and operate under greener conditions. |
Exploration of New Biological Targets and Mechanisms of Action
The 2-cyanoacrylamide moiety is recognized as a "warhead" in medicinal chemistry. nih.gov It acts as a Michael acceptor, capable of forming a covalent bond with nucleophilic amino acid residues, particularly cysteine, within protein active sites. nih.govresearchgate.net The presence of the electron-withdrawing cyano group enhances this reactivity and can render the covalent bond reversible. nih.govescholarship.org This reversible covalency is a highly sought-after feature in drug design, as it can provide the potency and prolonged action of a covalent inhibitor while potentially reducing off-target effects. acs.org
Research on structurally related compounds has identified several promising protein families that could be targeted by this compound.
Protein Kinases: Many kinases, which are crucial regulators of cell signaling, possess a cysteine residue in or near their ATP-binding pocket. Compounds with a 2-cyanoacrylamide scaffold have been developed as potent and selective inhibitors of kinases like Transforming growth factor beta-activated kinase 1 (TAK1), a key player in inflammatory and cancer signaling pathways. nih.govtandfonline.comnih.govsemanticscholar.org
Deubiquitinating Enzymes (DUBs): DUBs are proteases that regulate the ubiquitin system, a critical pathway for protein degradation and cellular signaling. themarkfoundation.org The dysregulation of DUBs is linked to numerous diseases, including cancer and neurodegeneration. nih.govbohrium.com The active sites of many DUBs are cysteine-dependent, making them prime targets for covalent inhibitors.
Other Cysteine-Dependent Enzymes: The broader human proteome contains numerous other enzymes with reactive cysteines that could be targeted. Mass spectrometry-based chemoproteomic platforms are being used to identify these potential targets across various protein classes. escholarship.org
The mechanism of action for this compound likely involves its initial non-covalent binding to the target protein, followed by the formation of a reversible covalent bond with a key cysteine residue, thereby inhibiting the protein's function. nih.gov
Advanced Computational Modeling for Structure-Based Drug Design
Computational chemistry and molecular modeling are indispensable tools for accelerating the discovery and optimization of new therapeutic agents based on the this compound scaffold. These methods provide insights into molecular interactions at an atomic level, guiding the design of more potent and selective inhibitors. nih.govunibo.itmdpi.com
Table 2: Application of Computational Methods in Drug Design
| Computational Technique | Purpose and Application |
|---|---|
| Molecular Docking | Predicts the preferred orientation of the compound when bound to a target protein. This helps in identifying key interactions (e.g., hydrogen bonds, hydrophobic contacts) and assessing the initial binding affinity (Ki). |
| Molecular Dynamics (MD) Simulations | Simulates the movement of the compound and protein over time, providing insights into the stability of the binding pose, conformational changes, and the role of water molecules in the active site. |
| Quantum Mechanics (QM) Calculations | Used to study the electronic properties of the acrylamide (B121943) "warhead" and model the covalent reaction with the target cysteine residue. This can help predict reactivity and the reversibility of the bond. acs.org |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of potency for newly designed analogs. |
By using these techniques, researchers can rationally design derivatives of this compound with modified substituents to enhance binding affinity, improve selectivity for the desired biological target, and optimize drug-like properties. nih.gov
Investigation of Synergistic Effects with Established Agents
A cornerstone of modern pharmacology, particularly in oncology, is the use of combination therapies to enhance efficacy, overcome drug resistance, and reduce toxicity. Covalent inhibitors like this compound hold significant potential for synergistic interactions with established therapeutic agents. nih.govmdpi.comresearchgate.net
The rationale for such combinations depends on the specific biological pathway being targeted. For instance, if this compound is developed as an inhibitor of a key signaling kinase like TAK1, it could be combined with other drugs that target different nodes in the same or parallel pathways. acs.org
Potential Synergistic Strategies:
Combination with Standard Chemotherapy: Combining a targeted inhibitor with a traditional cytotoxic agent can allow for lower doses of the chemotherapeutic, potentially reducing side effects while achieving a greater anti-cancer effect.
Overcoming Acquired Resistance: Cancer cells can develop resistance to targeted therapies. A covalent inhibitor targeting the same protein through a different mechanism or a downstream effector could resensitize the cells to the original drug.
Dual Pathway Inhibition: Combining inhibitors for two distinct but complementary survival pathways can create a powerful synthetic lethal effect, where the combination is significantly more effective at killing cancer cells than either drug alone.
Future research will involve systematic screening of this compound in combination with a panel of approved drugs in relevant cell culture and preclinical models to identify and validate these synergistic interactions.
Potential in Materials Science and Interdisciplinary Applications
Beyond its biomedical potential, the chemical structure of this compound makes it a valuable monomer for the creation of advanced functional materials. The acrylamide group can undergo polymerization to form polyacrylamide-based materials, while the cyano and fluorophenyl groups can impart unique properties to the resulting polymer. nih.govdigitellinc.com
Molecularly Imprinted Polymers (MIPs): One of the most promising applications is in the development of MIPs. researchgate.netnih.govwhiterose.ac.uk In this technique, the monomer is polymerized in the presence of a "template" molecule. After polymerization, the template is removed, leaving behind specifically shaped cavities that can selectively rebind the template. researchgate.netoup.com Using this compound as a functional monomer could create MIPs for selectively sensing or separating specific biomolecules or environmental analytes. nih.gov
Functional Hydrogels: Polyacrylamides are well-known for forming hydrogels. nih.gov Incorporating the fluorophenyl group could modify the hydrophobic/hydrophilic balance, swelling properties, and thermal stability of the hydrogel. Such functionalized hydrogels have applications in drug delivery, tissue engineering, and as sensor components. ku.edu.trnih.gov
Optoelectronic Materials: The conjugated π-system of the molecule, extending from the phenyl ring across the double bond to the cyano group, suggests potential for applications in organic electronics. Research into related 2-cyanoarylacrylamide derivatives has shown they can possess interesting fluorescence and piezofluorochromic (color change under pressure) properties. researchgate.net Further investigation could explore the utility of this compound in developing new dyes, sensors, or components for organic light-emitting diodes (OLEDs).
Surface Functionalization: The monomer can be used to functionalize surfaces, creating materials with tailored properties for applications in chromatography, cell culture, or biosensing. acs.org
The exploration of these interdisciplinary applications represents a vibrant and expanding frontier for research into this compound and its derivatives.
Conclusion
Summary of Key Findings on (Z)-2-Cyano-3-(4-fluorophenyl)acrylamide Research
Research into this compound places it within the broader class of cyanoacrylamide derivatives, which are recognized for their potential as versatile scaffolds in medicinal chemistry. While dedicated studies on this specific molecule are not extensively documented, the existing body of research on analogous compounds provides significant insights into its probable characteristics and activities.
A primary area of investigation for cyanoacrylamides is their role as inhibitors of various enzymes, a function attributed to the molecule's reactive acrylamide (B121943) moiety. This group can act as a Michael acceptor, enabling covalent interactions with nucleophilic residues, such as cysteine, in the active sites of proteins. Research on related compounds suggests that the cyano group in the α-position enhances this reactivity, potentially leading to reversible covalent inhibition. This mechanism is of significant interest in drug design as it can offer a balance between potency and reduced off-target effects.
The presence of a 4-fluorophenyl group is a key structural feature. The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. acs.orgresearchgate.net The fluorine atom's high electronegativity can influence the electronic properties of the entire molecule, potentially modulating its biological activity. nih.govresearchgate.net Therefore, it is plausible that this compound exhibits improved pharmacokinetic properties compared to its non-fluorinated counterparts.
Investigations into libraries of 2-cyano-3-acrylamide derivatives have revealed their potential as anti-infective and anti-cancer agents. nih.govnih.gov For instance, certain derivatives have shown efficacy in inhibiting deubiquitinase (DUB) enzymes, which are crucial for the replication of intracellular pathogens. nih.gov Others have been synthesized as potential inhibitors of transforming growth factor beta-activated kinase 1 (TAK1), a key regulator in cell survival pathways, indicating potential applications in oncology. nih.govnih.govresearchgate.net While the specific activity of this compound has not been detailed, its structural similarity to these active compounds suggests it may possess similar biological activities.
Contributions to the Field of Cyanoacrylamide Chemistry and Chemical Biology
The study of this compound and its analogs contributes significantly to the fields of cyanoacrylamide chemistry and chemical biology. The synthesis of such compounds expands the chemical space available for drug discovery and provides new tools for probing biological systems. mdpi.comresearchgate.net
From a chemical synthesis perspective, the preparation of this compound and related derivatives often involves straightforward and efficient condensation reactions, making them attractive scaffolds for the generation of diverse chemical libraries. mdpi.com The versatility of the cyanoacrylamide core allows for the introduction of a wide range of substituents on the phenyl ring and the acrylamide nitrogen, enabling the systematic exploration of structure-activity relationships (SAR).
In the realm of chemical biology, cyanoacrylamides serve as valuable molecular probes to study enzyme function and signaling pathways. nih.govnih.gov Their ability to act as covalent inhibitors allows for the specific and often potent modulation of target proteins. The study of how substitutions, such as the 4-fluoro group, affect the reactivity and selectivity of the acrylamide warhead provides crucial information for the rational design of more effective and safer therapeutic agents. chimia.ch
Furthermore, the exploration of the biological activities of compounds like this compound contributes to our understanding of the roles of specific enzymes in disease. By identifying the molecular targets of these compounds, researchers can gain new insights into disease mechanisms and identify novel therapeutic intervention points. The broader investigation into cyanoacrylamide derivatives continues to be a fruitful area of research, with the potential to deliver new chemical entities for the treatment of a range of diseases. nih.govmdpi.com
Q & A
Basic: What are the key synthetic routes for (Z)-2-cyano-3-(4-fluorophenyl)acrylamide, and how are reaction conditions optimized?
The synthesis typically involves Knoevenagel condensation between 2-cyanoacetamide and 4-fluorobenzaldehyde. Critical steps include:
- Reagent selection : Use of catalytic bases (e.g., piperidine) in polar aprotic solvents like DMF or ethanol to promote cyclization and Z-isomer selectivity .
- Temperature control : Reactions are often conducted at 60–80°C to balance yield and stereochemical purity .
- Post-synthesis purification : Recrystallization from methanol or ethanol ensures high purity (>95%), as confirmed by melting point analysis and HPLC .
Basic: How is the structural configuration (Z-isomer) of this compound confirmed experimentally?
- X-ray crystallography : Single-crystal diffraction (e.g., using SHELX programs) resolves the Z-configuration by analyzing bond angles and dihedral planes (e.g., C=C-N-C torsion angle < 10°) .
- NMR spectroscopy : NMR shows characteristic vinylic proton signals at δ 8.2–8.3 ppm, with coupling constants () < 12 Hz confirming the Z-geometry .
- IR spectroscopy : Stretching frequencies for cyano (2224 cm) and carbonyl (1704 cm) groups validate functional groups .
Intermediate: What in vitro assays are suitable for evaluating the compound’s herbicidal and anticancer potential?
- Herbicidal activity :
- Photosystem II inhibition : Measure electron transport rates in chloroplast suspensions using DCPIP reduction assays .
- Seed germination assays : Test phytotoxicity on model plants (e.g., Arabidopsis thaliana) with dose-response curves (IC determination) .
- Anticancer screening :
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., herbicidal vs. anticancer effects)?
- Target-specific profiling : Conduct parallel assays on plant and mammalian cells to identify selectivity mechanisms. For example, compare inhibition of plant photosystem II versus human kinases (e.g., EGFR) .
- Metabolomic analysis : Use LC-MS to track metabolite changes in treated cells, identifying pathways uniquely affected in each system .
- Structural analogs : Compare activity of derivatives (e.g., 4-methoxy or 3-chloro substitutions) to pinpoint pharmacophore requirements for dual activity .
Advanced: What computational strategies support structure-activity relationship (SAR) studies for this compound?
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with targets (e.g., C. albicans CYP51 for antifungal activity or human topoisomerase II for anticancer effects) .
- QSAR modeling : Train models on datasets of acrylamide derivatives to predict bioactivity based on descriptors like logP, polar surface area, and H-bond acceptor count .
- DFT calculations : Analyze electron density maps to rationalize Z-isomer stability and reactivity (e.g., HOMO-LUMO gaps for charge-transfer interactions) .
Advanced: How can reaction scalability be improved without compromising stereochemical purity?
- Continuous flow synthesis : Optimize residence time and temperature in microreactors to enhance Z-isomer yield (>90%) while reducing side products .
- Catalyst screening : Test organocatalysts (e.g., proline derivatives) for greener, high-yield protocols .
- In-line monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track reaction progress and adjust conditions dynamically .
Methodological: What analytical workflows validate the compound’s purity and stability under storage conditions?
- Stability studies :
- Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity, monitoring decomposition via HPLC-MS .
- Long-term storage : Assess crystallinity changes (PXRD) and hygroscopicity in desiccators at 4°C .
- Purity quantification :
- Chiral HPLC : Use Chiralpak columns to detect enantiomeric impurities (<0.5%) .
- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values .
Emerging Applications: How can this compound be leveraged in material science or multi-target drug discovery?
- Organic electronics : Study charge transport properties via cyclic voltammetry (e.g., HOMO at −5.8 eV) for potential use in OLEDs .
- Polymer precursors : Co-polymerize with styrene or acrylates to develop functional hydrogels with stimuli-responsive behavior .
- Dual-target inhibitors : Design hybrid molecules by conjugating with quinoline or coumarin moieties for synergistic anticancer/antifungal effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
